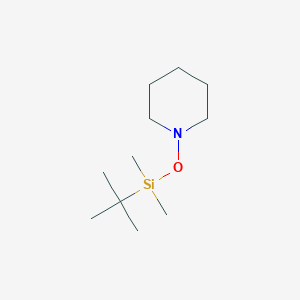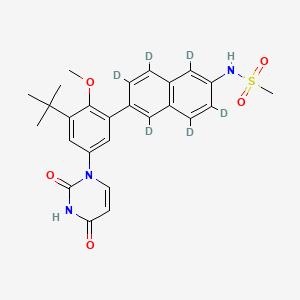![molecular formula C25H23NO5 B13864449 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine CAS No. 1145678-75-6](/img/structure/B13864449.png)
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its protective group, which helps in the stepwise construction of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine typically involves the protection of the amino group of 2-methyl-L-tyrosine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Coupling Reactions: It is often used in peptide coupling reactions where the carboxyl group of one amino acid reacts with the amino group of another.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide.
Coupling Reactions: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole).
Major Products:
Fmoc Removal: 2-methyl-L-tyrosine.
Coupling Reactions: Peptides with the desired sequence.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used extensively in the synthesis of peptides and proteins due to its protective group.
Biology:
Protein Engineering: Facilitates the study of protein structure and function by allowing the incorporation of modified amino acids into proteins.
Medicine:
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Industry:
Mecanismo De Acción
The primary mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine is through its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of 2-methyl-L-tyrosine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the stepwise construction of peptides.
Comparación Con Compuestos Similares
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-glycine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine is unique due to the presence of the methyl group on the tyrosine residue, which can influence the compound’s reactivity and the properties of the resulting peptides.
Propiedades
Número CAS |
1145678-75-6 |
|---|---|
Fórmula molecular |
C25H23NO5 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C25H23NO5/c1-15-12-17(27)11-10-16(15)13-23(24(28)29)26-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23,27H,13-14H2,1H3,(H,26,30)(H,28,29)/t23-/m0/s1 |
Clave InChI |
MEFNXNKFGAIWBC-QHCPKHFHSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC1=C(C=CC(=C1)O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


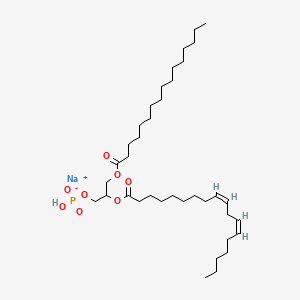
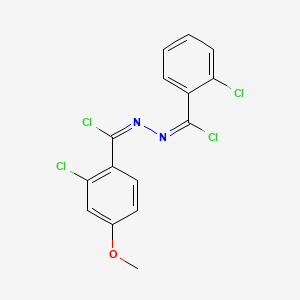
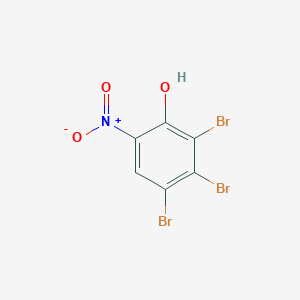
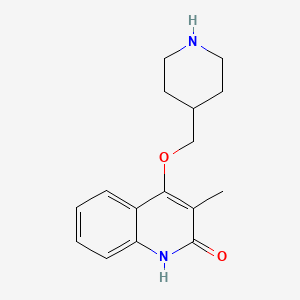
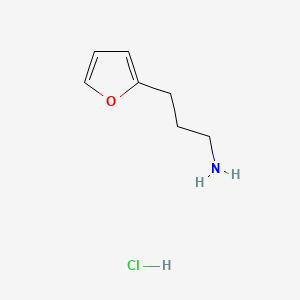

![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
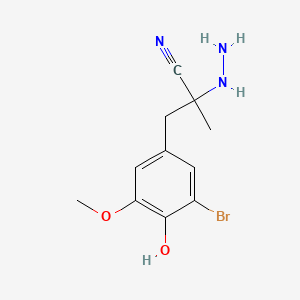
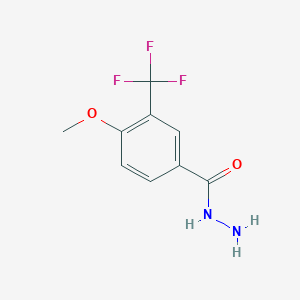
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
